Norbornene-PEG2 Propargyl

Description

Properties

IUPAC Name |

N-[2-(2-prop-2-ynoxyethoxy)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-6-18-8-9-19-7-5-16-15(17)14-11-12-3-4-13(14)10-12/h1,3-4,12-14H,5-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIKEUJZOOJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Next-Generation Bioconjugates: A Technical Guide to Norbornene-PEG2-Propargyl

For researchers, scientists, and drug development professionals at the vanguard of therapeutic innovation, the design and synthesis of highly specific and stable bioconjugates are paramount. This guide provides an in-depth technical overview of Norbornene-PEG2-Propargyl, a heterobifunctional linker that offers exceptional versatility and control in the construction of complex biomolecules, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). We will delve into its chemical architecture, physicochemical properties, and the strategic rationale behind its application, supported by detailed experimental protocols.

Introduction: The Imperative for Precision in Bioconjugation

The therapeutic landscape is increasingly dominated by targeted therapies, where the efficacy of a drug is intrinsically linked to its precise delivery to the site of action. This has fueled the development of sophisticated bioconjugates, such as ADCs, which combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1][2] The lynchpin of these constructs is the chemical linker, a molecule that not only connects the antibody and the payload but also critically influences the overall stability, solubility, and pharmacokinetic profile of the conjugate.[3]

Norbornene-PEG2-Propargyl has emerged as a powerful tool in this context, offering a unique combination of bioorthogonal reactivity and a biocompatible spacer. Its dual functionalities—a strained norbornene ring and a terminal alkyne—allow for a two-step, sequential conjugation strategy with exceptional efficiency and specificity. This guide will illuminate the path from understanding its core attributes to its practical implementation in the laboratory.

Chemical Structure and Physicochemical Properties

The molecular architecture of Norbornene-PEG2-Propargyl is key to its utility. It comprises three distinct moieties:

-

Norbornene: A bicyclic alkene with significant ring strain. This strain is the driving force for its highly efficient and selective reaction with tetrazines in a bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.[4] This "click chemistry" reaction is exceptionally fast and can be performed under mild, physiological conditions, making it ideal for conjugating to sensitive biomolecules.[5]

-

Polyethylene Glycol (PEG) Spacer: A short, two-unit PEG chain (PEG2) enhances the hydrophilicity of the linker. This is a critical feature in ADC development, as many cytotoxic payloads are hydrophobic. The PEG spacer can improve the solubility and stability of the final conjugate, reduce aggregation, and potentially shield the payload from premature degradation or clearance, thereby improving its pharmacokinetic profile.[6][7][8]

-

Propargyl Group: A terminal alkyne functional group. This group is the reactive partner for another highly reliable click chemistry reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reaction allows for the efficient and stable attachment of a payload that has been functionalized with an azide group.

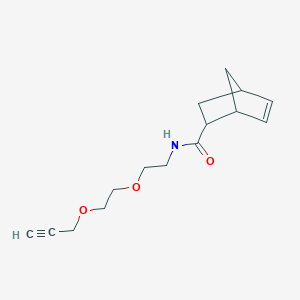

A visual representation of the chemical structure is indispensable for a complete understanding.

Caption: Chemical structure of Norbornene-PEG2-Propargyl.

The physicochemical properties of Norbornene-PEG2-Propargyl are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 263.33 g/mol | [4] |

| Purity | ≥95% | [4] |

| Appearance | Colorless to pale yellow oil | General Observation |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [] |

| Storage Conditions | -20°C for long-term storage | [] |

Synthesis of Norbornene-PEG2-Propargyl: A Plausible Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available propargyl-PEG2-alcohol.

Step 1: Activation of Propargyl-PEG2-Alcohol

The terminal hydroxyl group of propargyl-PEG2-alcohol is first converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution by the norbornene moiety.

Step 2: Williamson Ether Synthesis with a Norbornene Alcohol

The activated Propargyl-PEG2 intermediate is then reacted with a suitable norbornene alcohol derivative (e.g., 5-norbornene-2-methanol) under basic conditions to form the final Norbornene-PEG2-Propargyl ether.

Caption: Proposed synthetic workflow for Norbornene-PEG2-Propargyl.

This proposed pathway is a testament to the logical design principles that underpin the creation of complex chemical tools for bioconjugation.

Application in Antibody-Drug Conjugate (ADC) Development: A Step-by-Step Workflow

The true value of Norbornene-PEG2-Propargyl is realized in its application. The following section outlines a detailed, field-proven workflow for the creation of an ADC, emphasizing the causality behind each experimental choice and incorporating self-validating quality control steps.

Overall Strategy: A Dual Bioorthogonal Approach

The core strategy involves a two-stage conjugation process that leverages the distinct reactivity of the norbornene and propargyl groups.

-

Antibody Modification: The antibody is first functionalized with a tetrazine-bearing reactive group. This is typically achieved by reacting the lysine residues of the antibody with an NHS-ester-tetrazine derivative.

-

Linker Attachment: The tetrazine-modified antibody is then reacted with Norbornene-PEG2-Propargyl via the rapid and specific IEDDA cycloaddition.

-

Payload Conjugation: Finally, the azide-functionalized cytotoxic payload is attached to the propargyl group of the linker via CuAAC.

Caption: Workflow for ADC synthesis using Norbornene-PEG2-Propargyl.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with embedded quality control checkpoints.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-ester-tetrazine

-

Norbornene-PEG2-Propargyl

-

Azide-functionalized cytotoxic payload (e.g., Azido-MMAE)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) system

-

Hydrophobic interaction chromatography (HIC) system

-

Mass spectrometer (e.g., ESI-QTOF)

Protocol:

-

Antibody Preparation and Tetrazine Functionalization:

-

Buffer exchange the antibody into a conjugation-compatible buffer (e.g., borate buffer, pH 8.5) using a desalting column.

-

Prepare a stock solution of NHS-ester-tetrazine in anhydrous DMSO.

-

Add a 5-10 molar excess of the NHS-ester-tetrazine solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

-

QC Checkpoint 1: Remove unreacted NHS-ester-tetrazine using a desalting column. Characterize the resulting tetrazine-functionalized antibody by UV-Vis spectroscopy to determine the degree of labeling (DOL).

-

-

Conjugation of Norbornene-PEG2-Propargyl:

-

Prepare a stock solution of Norbornene-PEG2-Propargyl in DMSO.

-

Add a 3-5 molar excess of the Norbornene-PEG2-Propargyl solution to the tetrazine-functionalized antibody.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

-

QC Checkpoint 2: Purify the antibody-linker conjugate using SEC to remove excess linker.[11] Analyze the conjugate by mass spectrometry to confirm the successful attachment of the linker.

-

-

Payload Attachment via CuAAC:

-

Prepare a stock solution of the azide-functionalized payload in DMSO.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.

-

Add the azide-payload solution to the antibody-linker conjugate.

-

Initiate the click reaction by adding the copper catalyst solution followed by a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

QC Checkpoint 3: Quench the reaction by adding a chelating agent (e.g., EDTA).

-

-

Purification and Characterization of the Final ADC:

-

Purify the final ADC using SEC to remove any remaining small molecules.

-

Final Characterization:

-

Analyze the ADC by HIC to determine the drug-to-antibody ratio (DAR) distribution.

-

Confirm the molecular weight of the final ADC using mass spectrometry.

-

Assess the purity and aggregation state of the ADC by SEC.

-

Perform a cell-based cytotoxicity assay to confirm the potency of the ADC.

-

-

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of Norbornene-PEG2-Propargyl and the associated dual click chemistry approach is a deliberate choice driven by the need for precision and control in ADC manufacturing.

-

Orthogonality is Key: The IEDDA and CuAAC reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in the presence of a wide range of other functional groups found in biological systems. This orthogonality minimizes side reactions and ensures that the linker and payload are attached at the intended sites.

-

Kinetics and Control: The rapid kinetics of the IEDDA reaction allow for a fast and efficient conjugation of the linker to the antibody, often reaching completion in under an hour at room temperature. The CuAAC reaction is also highly efficient, providing a stable triazole linkage between the linker and the payload. This level of control is crucial for producing homogeneous ADCs with a consistent DAR, which is a critical quality attribute for therapeutic efficacy and safety.[12]

-

The PEG Advantage: The inclusion of the PEG2 spacer is not merely a matter of convenience. It is a strategic decision to enhance the biopharmaceutical properties of the ADC. The improved solubility can prevent aggregation, which is a common issue with hydrophobic payloads and can lead to immunogenicity.[7][13] The increased hydrodynamic radius can also lead to a longer circulation half-life, allowing for greater tumor accumulation.[14]

Conclusion: Norbornene-PEG2-Propargyl as a Cornerstone of Modern Bioconjugation

Norbornene-PEG2-Propargyl represents a significant advancement in the field of bioconjugation. Its unique trifunctional architecture provides an unparalleled level of control and versatility for the construction of complex biomolecules. For researchers and drug developers, this translates to the ability to create more homogeneous, stable, and effective targeted therapeutics. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower scientists to harness the full potential of this remarkable chemical tool, ultimately accelerating the development of next-generation therapies.

References

- (Reserved for future reference)

- (Reserved for future reference)

-

AxisPharm. (n.d.). Norbornene-PEG-Propargyl. Retrieved from [Link]

-

Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(11), 2415-2424. Retrieved from [Link]

-

AxisPharm. (n.d.). Azido PEG. Retrieved from [Link]

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

-

S. K. Singh, et al. (2016). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. Journal of Nanobiotechnology, 14(1), 73. Retrieved from [Link]

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

-

Mohamed, M., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceutics, 17(8), 1-20. Retrieved from [Link]

-

AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

Fu, Z., et al. (2022). Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer. Frontiers in Oncology, 12, 947796. Retrieved from [Link]

-

Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. MAbs, 8(4), 659-671. Retrieved from [Link]

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

- (Reserved for future reference)

-

Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 31(1), 49-63. Retrieved from [Link]

-

JenKem Technology. (n.d.). Click Chemistry PEGs. Retrieved from [Link]

Sources

- 1. EP3144675A1 - Enzymes conjugated to antibodies via a peg heterobifuctional linker - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. Norbornene-PEG-Propargyl | AxisPharm [axispharm.com]

- 5. Click Chemistry PEGs [jenkemusa.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. precisepeg.com [precisepeg.com]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Precision Conjugation: A Technical Guide to Heterobifunctional PEG Linkers in Click Chemistry

The Physicochemical Landscape

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and diagnostic probes, the linker is not merely a connector—it is a functional component that dictates pharmacokinetics, solubility, and therapeutic index. Heterobifunctional PEG linkers serve as the "molecular bridge," enabling the coupling of two distinct chemical entities (e.g., a biomolecule and a small molecule drug) with orthogonal reactivity.

The Paradigm Shift: Discrete vs. Polydisperse PEG

Historically, PEGylation utilized polydisperse polymers (a Gaussian distribution of chain lengths). However, modern drug development has shifted toward Discrete PEG (dPEG®) or monodisperse PEG.

-

Polydisperse PEG: Creates a heterogeneous mixture of conjugates. This complicates regulatory characterization (CMC) because every chain length is technically a different chemical entity with potentially different clearance rates.

-

Discrete PEG: Synthesized with a defined molecular weight and a single chain length (e.g., exactly 12 ethylene oxide units). This ensures batch-to-batch consistency and simplifies mass spectrometry analysis.

Table 1: Comparative Impact of PEG Architecture on Conjugates

| Feature | Discrete PEG (dPEG) | Polydisperse PEG | Impact on Drug Development |

| Molecular Weight | Single, defined MW | Gaussian distribution | dPEG allows precise MS characterization of Drug-to-Antibody Ratio (DAR). |

| Purity | >95% single isomer | Mixture of oligomers | Polydispersity can mask impurities in HPLC analysis. |

| Regulatory | Treated as a single chemical entity | Complex mixture | dPEG simplifies FDA/EMA CMC submissions. |

| Steric Shielding | Predictable hydrodynamic radius | Variable | dPEG provides consistent shielding of hydrophobic payloads. |

The Click Chemistry Toolbox: Selection Logic

Selecting the correct heterobifunctional linker requires balancing reaction kinetics, biocompatibility, and stability. The three dominant "click" modalities utilized with PEG linkers are CuAAC , SPAAC , and IEDDA .

Reaction Kinetics & Bioorthogonality[1][2][3]

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): High yield but requires Cu(I) catalysis. Copper is cytotoxic, making this unsuitable for live-cell applications or sensitive proteins that may denature or aggregate in the presence of transition metals.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Utilizes cyclooctynes (e.g., DBCO, BCN) to drive the reaction via ring strain release.[1][2][3] It is copper-free and bioorthogonal but has slower kinetics than IEDDA.

-

IEDDA (Inverse Electron Demand Diels-Alder): The reaction between Tetrazine and Trans-Cyclooctene (TCO).[1] It is the fastest bioorthogonal reaction known (

), ideal for low-concentration targets (e.g., pre-targeting imaging).

Decision Matrix: Linker Selection

The following diagram illustrates the logical flow for selecting the appropriate click chemistry handle based on experimental constraints.

Figure 1: Decision matrix for selecting click chemistry modalities based on biological constraints and kinetic requirements.

Strategic Design: The Hydrophilic Shield

A common failure mode in ADC development is the aggregation of the antibody upon conjugation with hydrophobic payloads (e.g., PBD dimers, auristatins).

The "Hydrophilic Shield" Mechanism

Hydrophobic click moieties like DBCO or BCN can destabilize the protein. A heterobifunctional PEG linker acts as a solvating spacer.[4][5]

-

Linker Length: For hydrophobic payloads, a PEG spacer of

8 units (PEG8 to PEG24) is recommended. Shorter linkers (PEG4) may be insufficient to mask the hydrophobicity of the DBCO and the drug payload, leading to precipitation. -

Stability Considerations (Maleimide vs. Sulfone):

-

Maleimide-Thiol: The industry standard for cysteine conjugation. However, maleimides can undergo "retro-Michael addition" in plasma, transferring the drug payload to serum albumin (off-target toxicity).

-

Self-Hydrolyzing Maleimides / Sulfones: Newer generations of heterobifunctional linkers utilize self-hydrolyzing maleimides (which lock the thioether bond) or phenyloxadiazole sulfones (which are stable against retro-Michael exchange) [1].

-

Experimental Workflow: ADC Synthesis

The following protocol details the synthesis of an Antibody-Drug Conjugate using an NHS-PEG-DBCO heterobifunctional linker. This approach enables a two-step conjugation: first activating the antibody lysines, then "clicking" on the payload.[]

Protocol: Two-Step Lysine Conjugation

Reagents:

-

Monoclonal Antibody (mAb) in PBS (pH 7.4), free of BSA or amines.

-

Heterobifunctional Linker: NHS-PEG4-DBCO (dissolved in dry DMSO).

-

Payload: Azide-MMAE (or similar cytotoxic drug).

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

-

Linker Activation (Functionalization):

-

Adjust mAb concentration to 2–5 mg/mL in PBS.

-

Add NHS-PEG4-DBCO (5–10 molar excess relative to mAb) to the antibody solution.

-

Note: Dissolve NHS ester immediately before use; it hydrolyzes rapidly in water.

-

Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

-

Purification (Removal of Excess Linker):

-

Apply reaction mixture to a pre-equilibrated Zeba™ Spin Column.

-

Centrifuge to collect the flow-through (mAb-PEG-DBCO). This step removes unreacted linker that would otherwise compete for the drug payload.

-

-

Click Conjugation:

-

Add Azide-Payload (3–5 molar excess relative to the initial DBCO input) to the purified mAb-PEG-DBCO.

-

Incubate for 4–12 hours at RT or overnight at 4°C. No catalyst is required (SPAAC reaction).

-

-

Final Polish:

-

Perform a final Size Exclusion Chromatography (SEC) or dialysis step to remove excess free drug.

-

Workflow Visualization

Figure 2: Step-by-step workflow for synthesizing an ADC using NHS-PEG-DBCO heterobifunctional linkers.

Troubleshooting & Quality Control

Even with robust protocols, deviations occur. Below are common failure modes and their root causes.

Precipitation During Coupling

-

Cause: The DBCO moiety or the payload is too hydrophobic, causing the antibody to aggregate upon conjugation.

-

Solution: Increase the PEG spacer length (e.g., switch from PEG4 to PEG12). Add <10% organic co-solvent (DMSO/DMA) to the reaction buffer, provided the protein tolerates it.

Low Conjugation Efficiency (Low DAR)

-

Cause: Hydrolysis of the NHS ester prior to reaction. NHS esters have a half-life of minutes to hours in aqueous buffer depending on pH.

-

Solution: Ensure the NHS-PEG-linker is stored under argon/nitrogen and dissolved in anhydrous DMSO immediately before addition. Do not store aqueous stock solutions.

HAMA Response (Human Anti-Mouse Antibody) / ABC (Accelerated Blood Clearance)

-

Cause: While PEG is generally "stealth," repeated administration can trigger anti-PEG antibodies (ABC phenomenon), particularly with methoxy-terminated PEGs.

-

Solution: Use hydroxy-terminated or zwitterionic PEG architectures, or strictly control the PEG length using discrete PEGs to minimize immunogenic epitopes [2].

References

-

Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link][7][8]

-

Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution. Biomaterials Science. [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jenabioscience.com [jenabioscience.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. heterobifunctional pegs [jenkemusa.com]

- 5. Heterobifunctional Click Chemistry PEGs from JenKem Technology [jenkemusa.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Norbornene-PEG2-Propargyl molecular weight and solubility

The following technical guide details the physicochemical properties, solubility behavior, and bioconjugation protocols for Norbornene-PEG2-Propargyl .

Physicochemical Properties and Bioconjugation Utility[1][2]

Executive Summary

Norbornene-PEG2-Propargyl is a heterobifunctional linker designed for orthogonal bioconjugation.[1] It features two distinct reactive handles separated by a short polyethylene glycol (PEG) spacer:[1]

-

Norbornene: A strained bicyclic alkene that undergoes rapid, catalyst-free Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition with tetrazines.[1]

-

Propargyl: A terminal alkyne that participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azides.[1][2]

This molecule enables the dual-labeling of biomolecules or the construction of hydrogels and antibody-drug conjugates (ADCs) without cross-reactivity between the two ligation steps.[1]

Physicochemical Specifications

The following data is based on the structural analysis of the commercially available conjugate (e.g., AxisPharm Cat# AP10566).

| Property | Specification |

| Chemical Name | Norbornene-PEG2-Propargyl |

| Molecular Weight | 263.33 Da |

| Chemical Formula | C₁₅H₂₁NO₃ |

| Purity | ≥ 95% |

| Physical State | Viscous oil or low-melting solid (depending on purity/batch) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform.[1][3][4] Limited solubility in pure water.[1] |

| Storage | -20°C, desiccated, protected from light. |

Structural Composition

The molecule typically consists of:

-

Norbornene Moiety: Derived from 5-norbornene-2-carboxylic acid (mixture of endo and exo isomers).[1]

-

Linkage: Amide bond connecting the norbornene to the PEG chain.[1][4]

-

Spacer: Diethylene glycol (PEG2) unit (-CH₂CH₂O-CH₂CH₂O-).[1]

-

Terminal Group: Propargyl ether (-OCH₂C≡CH).[1]

Molecular Weight Verification:

-

Norbornene-5-carbonyl fragment (C₈H₉O): ~121.1 Da[1]

-

Amine-PEG2-Propargyl fragment (C₇H₁₂NO₂): ~142.2 Da[1]

-

Total MW: 121.1 + 142.2 = 263.3 Da (Consistent with commercial standards).[1]

Solubility & Handling Protocols

While PEG linkers generally improve water solubility, the Norbornene-PEG2-Propargyl molecule is relatively hydrophobic due to the norbornene ring and the short length of the PEG spacer (only 2 units).[1] Direct dissolution in aqueous buffers often leads to turbidity or precipitation.[1]

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration stock for downstream applications.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

-

Concentration: Prepare a 100 mM stock solution.

-

Calculation: Dissolve 2.63 mg of reagent in 100 µL of DMSO.[1]

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Aqueous Dilution

Objective: Introduce the linker into a biological reaction mixture (e.g., protein labeling).[1]

-

Maximum Organic Limit: Ensure the final DMSO concentration in your biological assay does not exceed 5-10% (v/v), depending on protein stability.

-

Stepwise Addition: Do not add the neat stock directly to a large volume of cold buffer.

-

Correct Method: Dilute the stock 1:10 in water/buffer immediately before addition to the reaction, or add the stock slowly to the stirring protein solution to prevent local precipitation.

-

-

Turbidity Check: If the solution turns cloudy, the concentration exceeds the solubility limit (likely >5-10 mM in pure water).[1] Add a co-solvent (e.g., 20% acetonitrile) if the application permits.[1]

Bioconjugation Mechanisms[2][3]

This linker leverages two orthogonal "Click Chemistry" pathways.[1]

Pathway A: IEDDA (Norbornene + Tetrazine)[1]

-

Mechanism: The electron-rich norbornene alkene reacts with an electron-deficient tetrazine (e.g., Methyltetrazine, Tz).[1]

-

Kinetics: Fast (

).[1][5] -

Conditions: Catalyst-free, aqueous compatible, runs at room temperature.[1]

-

Byproduct: Nitrogen gas (

).[1]

Pathway B: CuAAC (Propargyl + Azide)[1]

-

Mechanism: The terminal alkyne reacts with an organic azide.[1][6]

-

Kinetics: Variable, depends on catalyst (

with Cu(I)).[1] -

Conditions: Requires Copper(I) catalyst (often generated from

+ Sodium Ascorbate + THPTA ligand).[1] -

Byproduct: None (100% atom economy).[1]

Figure 1: Orthogonal reactivity profile of Norbornene-PEG2-Propargyl.[7][1] The Norbornene handle reacts via IEDDA, while the Propargyl handle reacts via CuAAC.[1]

Experimental Workflow: Dual-Labeling

Scenario: Conjugating a protein (modified with Tetrazine) to a small molecule drug (modified with Azide) using Norbornene-PEG2-Propargyl as the bridge.

Step 1: IEDDA Ligation (Protein Conjugation)[1]

-

Reactants: Mix Protein-Tetrazine (10 µM) with Norbornene-PEG2-Propargyl (50 µM, 5 eq) in PBS (pH 7.4).

-

Incubation: 1–2 hours at Room Temperature (RT).

-

Monitoring: Monitor the disappearance of the Tetrazine absorbance (typically ~520 nm) or by LC-MS.

-

Purification: Remove excess linker using a spin desalting column (MWCO 7k) or dialysis.[1] The product is now Protein-Linker-Propargyl .[1]

Step 2: CuAAC Ligation (Small Molecule Conjugation)[7][1]

-

Reactants: Mix Protein-Linker-Propargyl (from Step 1) with Azide-Drug (5–10 eq).

-

Catalyst Prep: Premix

(1 mM) and THPTA ligand (5 mM) in water. Add Sodium Ascorbate (5 mM) to reduce Cu(II) to Cu(I).[1] -

Reaction: Add the catalyst mixture to the protein/drug solution. Final Cu concentration should be ~100–500 µM.[1]

-

Incubation: 1 hour at RT (protect from oxygen if possible).

-

Quenching: Add EDTA (10 mM) to chelate copper.

-

Final Purification: Size-exclusion chromatography (SEC) to isolate the final Protein-Linker-Drug conjugate.[1]

Figure 2: Step-by-step experimental workflow for sequential bioconjugation.

References

-

AxisPharm. (n.d.).[1] Norbornene-PEG2-Propargyl Product Data (Cat# AP10566). Retrieved February 5, 2026, from [Link][1]

-

Knall, A.-C., & Slugovc, C. (2013).[1] Inverse electron demand Diels–Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.[1] [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Norbornene-PEG-Propargyl | AxisPharm [axispharm.com]

- 3. Propargyl-PEG2-NHBoc | C12H21NO4 | CID 57757214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jenabioscience.com [jenabioscience.com]

Stability of Norbornene Groups in Physiological Conditions: A Technical Guide

This guide provides a rigorous technical analysis of norbornene stability in physiological environments, designed for researchers optimizing bioorthogonal workflows.

Executive Summary

Norbornene (bicyclo[2.2.1]hept-2-ene) represents a "Goldilocks" zone in bioorthogonal chemistry: it possesses sufficient ring strain (~27.2 kcal/mol) to drive rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, yet it lacks the electrophilicity to react spontaneously with endogenous nucleophiles.[1] Unlike maleimides, which suffer from rapid thiol exchange in serum, and trans-cyclooctenes (TCO), which are prone to isomerization, norbornene groups exhibit exceptional kinetic stability in physiological media (pH 7.4, 37°C) until specifically activated. This guide details the mechanistic basis of this stability, comparative performance metrics, and self-validating protocols for verifying integrity in complex biological matrices.

The Mechanistic Basis of Stability

The physiological stability of norbornene is dictated by its specific electronic and steric profile. While it is a strained alkene, it behaves differently from other common conjugation handles.[1]

Resistance to Nucleophilic Attack (The "Thiol Problem")

In physiological environments, the primary threat to electrophilic functional groups is the high concentration of thiols (e.g., Glutathione [GSH] ~0.5–10 mM intracellularly; Human Serum Albumin [HSA] ~600 µM in plasma).

-

Maleimides: Function as Michael acceptors. They react spontaneously with thiols, leading to rapid clearance or "off-target" conjugation to albumin.[1]

-

Norbornenes: The double bond in norbornene is electron-rich but not electron-deficient enough to act as a Michael acceptor.[1] Spontaneous addition of thiols across the norbornene double bond is kinetically forbidden at physiological temperatures without radical initiation (e.g., photo-initiators like LAP or I2959) or specific transition metal catalysts.[1]

-

Implication: Norbornene moieties remain inert in thiol-rich environments, allowing for "dark" incubation without degradation.[1]

Stereochemical Considerations: Exo vs. Endo

Commercially available norbornene derivatives exist as exo or endo isomers.[1][2]

-

Metabolic Stability: Both isomers are stable against hydrolysis and non-specific enzymatic degradation.[1]

-

Reactivity: The exo-isomer is approximately 2–3 times more reactive toward tetrazines than the endo-isomer due to reduced steric hindrance at the methylene bridge.[1] For time-sensitive physiological tracking (e.g., metabolic glycoengineering), exo-norbornene is the preferred scaffold.[1]

Comparative Stability Matrix

The following table contrasts norbornene with other common bioorthogonal handles under physiological stress.

Table 1: Comparative Stability and Reactivity Profile

| Functional Group | Physiological Stability (pH 7.4, 37°C) | Thiol Reactivity (GSH/HSA) | Primary Failure Mode | Tetrazine Ligation Rate ( |

| Norbornene | High (>7 days in serum) | Inert (requires light/radicals) | None (stable until click) | ~2 M⁻¹s⁻¹ |

| Maleimide | Low to Moderate | High (Spontaneous Michael addn.)[1] | Retro-Michael / Thiol Exchange | N/A |

| Trans-cyclooctene (TCO) | Moderate | Low (isomerization risk) | Isomerization to cis-isomer | >10,000 M⁻¹s⁻¹ |

| Cyclooctyne (DBCO) | High | Low (can react with thiols slowly) | Hydrophobicity / Aggregation | ~1 M⁻¹s⁻¹ |

Experimental Validation Protocols

To ensure scientific integrity, researchers must validate the stability of their specific norbornene conjugates. The following protocols are designed as self-validating systems.

Protocol A: The "Dark" Thiol Challenge (GSH Stability)

Objective: Verify that the norbornene moiety does not react with intracellular concentrations of glutathione over relevant timeframes.

-

Preparation:

-

Prepare a 10 mM stock of the Norbornene-Conjugate in PBS (pH 7.4).[1]

-

Prepare a 100 mM stock of L-Glutathione (reduced) in degassed PBS (freshly prepared to prevent oxidation to GSSG).

-

-

Incubation:

-

Mix to achieve final concentrations: 1 mM Norbornene-Conjugate and 10 mM GSH (10-fold molar excess).

-

Control A: 1 mM Norbornene-Conjugate in PBS (no GSH).

-

Control B: 1 mM Maleimide-Fluorophore + 10 mM GSH (Positive control for degradation).[1]

-

Incubate at 37°C in the dark for 24 hours.

-

-

Analysis (LC-MS or NMR):

-

LC-MS Method: Inject 10 µL.[1] Monitor the molecular ion of the parent conjugate.

-

Pass Criteria: The area under the curve (AUC) for the Norbornene-Conjugate in the GSH sample must be >95% of Control A. The Maleimide control should show >90% conversion to the GSH-adduct.[1]

-

NMR Method (if solubility permits): Monitor the disappearance of norbornene alkene protons (5.9–6.3 ppm).

-

Protocol B: Serum Stability & Tetrazine Reactivity Check

Objective: Confirm that serum incubation does not deactivate the norbornene group toward its intended tetrazine partner.[1]

-

Incubation:

-

Incubate 10 µM Norbornene-Conjugate in 50% Human Serum at 37°C for 48 hours.

-

-

Quench & Extraction:

-

Functional Reactivity Test:

-

Add 20 µM Tetrazine-Probe (e.g., Tz-Cy5) to the supernatant.[1]

-

Incubate for 30 minutes.

-

-

Readout:

Visualizing the Stability Logic

The following diagram illustrates the chemical fate of norbornene compared to its unstable counterparts in a biological system.

Caption: Mechanistic pathways determining the fate of bioorthogonal handles. Norbornene resists thiol addition and isomerization, preserving its "Ready State" for tetrazine ligation.

References

-

Adumeau, P., et al. (2018). Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability.[1][3] Bioconjugate Chemistry.[1][3][4][5][6] (Demonstrates maleimide instability vs. stable alternatives in serum). [Link]

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.[1] (Comprehensive review of Norbornene kinetics and stability). [Link]

-

Patterson, D. M., et al. (2014). Improved cyclopropene reporters for probing protein glycosylation.[1] ACS Chemical Biology.[1] (Contextualizes Norbornene stability in metabolic engineering applications). [Link]

-

Rossin, R., et al. (2010). Trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems.[1] Bioconjugate Chemistry.[1][3][4][5][6] (Comparison of TCO isomerization vs. stable handles). [Link]

-

Späte, A. K., et al. (2016). Exploring the Potential of Norbornene-Modified Mannosamine Derivatives for Metabolic Glycoengineering.[1][2] ChemBioChem.[1] (Direct evidence of Norbornene metabolic stability and cellular incorporation).[1] [Link]

Sources

- 1. Norbornene - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Norbornene-Modified Mannosamine Derivatives for Metabolic Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Revolutionizing Hydrogel Design: Synthesis and Application of Dual-Function Norbornene-PEG2-Propargyl Crosslinkers for Orthogonal Bio-conjugation and Tunable Material Properties

Introduction: The Dawn of Orthogonally-Controlled Biomaterials

In the dynamic fields of drug delivery, tissue engineering, and regenerative medicine, hydrogels have emerged as a cornerstone technology. Their highly hydrated, three-dimensional polymeric networks mimic the native extracellular matrix, providing an ideal environment for cellular growth and the controlled release of therapeutic agents. However, the next generation of biomaterials demands a higher level of control—the ability to independently tune mechanical properties and bio-functionalization in a spatially and temporally controlled manner. This application note details a robust methodology for the synthesis and utilization of a hetero-bifunctional Norbornene-PEG2-Propargyl crosslinker, unlocking the power of orthogonal "click" chemistries to fabricate hydrogels with unprecedented versatility.

The core innovation lies in the dual-functionality of the crosslinker. The norbornene group readily participates in a rapid and highly efficient photo-initiated thiol-ene "click" reaction, allowing for the formation of a primary hydrogel network with tunable stiffness.[1] Concurrently, the propargyl group remains available for a secondary, bio-orthogonal azide-alkyne cycloaddition "click" reaction.[2][3] This orthogonal approach enables the precise incorporation of bioactive molecules, such as peptides or growth factors, without altering the bulk properties of the hydrogel.[4][5] This decoupling of mechanical and biochemical cues is paramount for creating sophisticated microenvironments that can direct cell fate and enhance therapeutic efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the synthesis of the Norbornene-PEG2-Propargyl crosslinker, detailed protocols for the formation of dual-crosslinked hydrogels, and methods for their characterization.

Materials and Equipment

Reagents for Synthesis and Hydrogel Formation

| Reagent | Supplier | Grade |

| Poly(ethylene glycol) diol (PEG-diol, MW 2000 Da) | Sigma-Aldrich | ≥98% |

| Carbic Anhydride | Sigma-Aldrich | ≥98% |

| Propargyl Bromide | Sigma-Aldrich | 80% in toluene |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% |

| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% |

| Dithiothreitol (DTT) | Sigma-Aldrich | BioUltra |

| Azide-functionalized peptide (e.g., Azide-GRGDS) | Custom Synthesis | >95% |

| Photoinitiator (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP) | Sigma-Aldrich | ≥95% |

| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% |

| Diethyl Ether, Anhydrous | Sigma-Aldrich | ≥99.7% |

| Sodium Bicarbonate (NaHCO3) | Sigma-Aldrich | ACS reagent |

| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | ≥98% |

| Sodium Ascorbate | Sigma-Aldrich | ≥98% |

Equipment

| Equipment | Purpose |

| Round-bottom flasks and standard glassware | Chemical synthesis |

| Magnetic stirrer with heating plate | Reaction control |

| Rotary evaporator | Solvent removal |

| High-vacuum pump | Drying of products |

| NMR Spectrometer (e.g., 400 MHz) | Structural characterization |

| Gel Permeation Chromatography (GPC) | Molecular weight determination |

| UV-Vis Spectrophotometer | Quantification of functional groups |

| Rheometer with UV curing accessory | Mechanical characterization of hydrogels |

| UV Lamp (365 nm) | Photo-initiation of thiol-ene reaction |

| Lyophilizer (Freeze-dryer) | Product isolation |

Experimental Protocols

Part 1: Synthesis of Norbornene-PEG2-Propargyl Hetero-bifunctional Crosslinker

This protocol outlines a two-step synthesis starting from a commercially available PEG-diol. The first step introduces the norbornene functionality, and the second step attaches the propargyl group.

Step 1: Synthesis of Mono-Norbornene-PEG-alcohol

This user-friendly method adapts a previously reported protocol for functionalizing PEG with norbornene using carbic anhydride, which is less odorous and easier to handle than norbornene acid.[6][7]

-

Dissolution: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 g of PEG-diol (MW 2000 Da) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Carbic Anhydride: To the stirred solution, add a sub-stoichiometric amount of carbic anhydride (e.g., 0.8 equivalents relative to PEG-diol) to favor mono-functionalization.

-

Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24 hours.

-

Purification:

-

Filter the reaction mixture to remove any precipitated byproducts.

-

Concentrate the filtrate using a rotary evaporator.

-

Precipitate the product by adding the concentrated solution dropwise to a large excess of cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under high vacuum.

-

-

Characterization: Confirm the structure and purity of the mono-norbornene-PEG-alcohol using ¹H NMR spectroscopy and determine the molecular weight distribution by GPC.

Step 2: Synthesis of Norbornene-PEG-Propargyl

This step functionalizes the remaining hydroxyl group with a propargyl moiety.

-

Dissolution: Dissolve the purified mono-norbornene-PEG-alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Propargylation: Slowly add propargyl alcohol (1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 48 hours.

-

Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate using a rotary evaporator.

-

Precipitate the final product, Norbornene-PEG2-Propargyl, in cold diethyl ether.

-

Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum.

-

-

Final Characterization: Verify the final structure and purity by ¹H NMR and GPC. The successful synthesis will be indicated by the appearance of characteristic peaks for both norbornene and propargyl protons.

Diagram of the Synthesis Workflow

Caption: Workflow for the two-step synthesis of the Norbornene-PEG2-Propargyl crosslinker.

Part 2: Formation of Dual-Crosslinked Hydrogels

The synthesized Norbornene-PEG2-Propargyl crosslinker can be used to form hydrogels with two distinct crosslinking mechanisms. This allows for a primary network formation followed by a secondary bio-functionalization.

Protocol A: Sequential Dual Crosslinking

This protocol first forms a hydrogel via the thiol-ene reaction and then incorporates an azide-functionalized molecule.

1. Primary Network Formation (Thiol-Ene Crosslinking):

-

Precursor Solution Preparation:

-

Dissolve the Norbornene-PEG2-Propargyl crosslinker in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired weight percentage (e.g., 5-10 wt%).

-

Add a dithiol crosslinker, such as Dithiothreitol (DTT), to the solution. The molar ratio of thiol groups to norbornene groups can be varied to control the initial stiffness of the hydrogel. A 1:1 ratio is a good starting point.

-

Add the photoinitiator LAP (e.g., 0.05 wt%).

-

-

Gelation:

-

Pipette the precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (365 nm, e.g., 5-10 mW/cm²) for a sufficient time (e.g., 1-5 minutes) to induce gelation.[8] The gelation time will depend on the concentration of the photoinitiator and the intensity of the UV light.

-

-

Washing: After gelation, swell the hydrogel in PBS for 24 hours to remove any unreacted components.

2. Secondary Network Formation (Azide-Alkyne Cycloaddition):

-

Bio-functionalization Solution: Prepare a solution of the azide-functionalized molecule of interest (e.g., Azide-GRGDS peptide for cell adhesion) in PBS.

-

Click Reaction:

-

Immerse the primary hydrogel in the bio-functionalization solution.

-

For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add a solution of copper(II) sulfate and a reducing agent like sodium ascorbate to the swelling solution.[2]

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Final Washing: Thoroughly wash the dual-crosslinked hydrogel with PBS to remove any unreacted azide molecules and catalyst components.

Protocol B: One-Pot Dual Crosslinking

In this approach, both crosslinking reactions occur simultaneously. This method is simpler but offers less control over the network structure.

-

Precursor Solution Preparation:

-

Dissolve the Norbornene-PEG2-Propargyl crosslinker, the dithiol crosslinker (e.g., DTT), and the azide-functionalized molecule in PBS.

-

Add the photoinitiator (LAP) and the CuAAC catalyst system (copper(II) sulfate and sodium ascorbate).

-

-

Gelation:

-

Quickly pipette the complete precursor solution into a mold.

-

Immediately expose to UV light (365 nm) to initiate the thiol-ene reaction. The CuAAC reaction will proceed simultaneously.

-

-

Washing: After gelation, wash the hydrogel extensively in PBS to remove unreacted components and catalyst.

Diagram of the Dual Crosslinking Mechanism

Caption: Orthogonal dual-crosslinking strategy for hydrogel formation and bio-functionalization.

Characterization of Dual-Crosslinked Hydrogels

A thorough characterization of the synthesized hydrogels is crucial to ensure they meet the requirements for the intended application.

| Characterization Technique | Parameter Measured | Expected Outcome/Significance |

| Rheology | Storage Modulus (G') and Loss Modulus (G'') | Quantifies the stiffness and viscoelastic properties of the hydrogel. Allows for tuning of mechanical properties to mimic specific tissues. |

| Swelling Studies | Swelling Ratio | Indicates the water uptake capacity and mesh size of the hydrogel network, which influences nutrient transport and drug release. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Confirms the presence of both norbornene and propargyl groups in the crosslinker and the formation of the triazole ring after the azide-alkyne reaction. |

| Cell Viability Assays (e.g., Live/Dead Staining) | Cytocompatibility | Essential for applications involving cell encapsulation to ensure the crosslinking process and residual reagents are not toxic. |

| Confocal Microscopy | Spatial distribution of fluorescently-labeled molecules | Visualizes the successful and uniform incorporation of fluorescently tagged peptides or other biomolecules into the hydrogel matrix. |

Applications and Future Directions

The ability to create hydrogels with independently tunable mechanical and biochemical properties opens up a vast array of possibilities in biomedical research and development.

-

3D Cell Culture and Tissue Engineering: By mimicking the complex microenvironment of native tissues, these hydrogels can be used to study cell behavior in a more physiologically relevant context. The stiffness can be tuned to match that of different tissues (e.g., soft brain tissue or stiffer cartilage), while the incorporated bioactive signals can direct cell differentiation and tissue formation.[9][10][11]

-

Controlled Drug Delivery: The hydrogel network can serve as a depot for the sustained release of therapeutic agents. The release profile can be controlled by the crosslinking density and the incorporation of stimuli-responsive elements.

-

Wound Healing: Bioadhesive hydrogels can be formulated to adhere to wound sites, providing a moist environment conducive to healing while delivering growth factors or antimicrobial agents.[12]

-

Bioprinting: The rapid gelation of the thiol-ene reaction makes these materials suitable as bio-inks for 3D bioprinting of complex tissue constructs.[13]

Future research will likely focus on the development of multi-functional crosslinkers with more than two orthogonal handles, allowing for even more complex and dynamic hydrogel systems. The integration of stimuli-responsive moieties that can be cleaved by light or enzymes will enable the creation of "smart" hydrogels that can change their properties on demand.

Conclusion

The Norbornene-PEG2-Propargyl crosslinker represents a significant advancement in the design of sophisticated hydrogel-based biomaterials. The orthogonal nature of the thiol-ene and azide-alkyne "click" reactions provides an unprecedented level of control over the material's properties. The detailed protocols and characterization methods provided in this application note will empower researchers to fabricate highly tunable and bio-functional hydrogels, paving the way for new discoveries and therapeutic strategies in the fields of drug delivery, tissue engineering, and regenerative medicine.

References

-

Synthesis of PEG-phthalaldehyde-Norbornene (PEG-p-Norb) macromer. ResearchGate. Available at: [Link].

-

Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels. PMC. Available at: [Link].

-

Facile synthesis of rapidly degrading PEG-based thiol-norbornene hy- drogels. IU Indianapolis ScholarWorks. Available at: [Link].

-

Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels. Rowan Digital Works. Available at: [Link].

-

Facile Synthesis of Rapidly Degrading PEG-Based Thiol-Norbornene Hydrogels. ResearchGate. Available at: [Link].

-

One-Step Synthesis of PEG-Functionalized Gold Nanoparticles: Impact of Low Precursor Concentrations on Physicochemical Propertie. J Ultrafine Grained Nanostruct Mater. Available at: [Link].

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Available at: [Link].

-

Norbornene-PEG-Propargyl. AxisPharm. Available at: [Link].

-

Orthogonally Crosslinked Gelatin-Norbornene Hydrogels for Biomedical Applications. Wiley Online Library. Available at: [Link].

-

Recent advances in bio-orthogonal and dynamic crosslinking of biomimetic hydrogels. PMC. Available at: [Link].

-

Preparation and characterization of double crosslinked hydrogel films from carboxymethylchitosan and carboxymethylcellulose. PubMed. Available at: [Link].

-

Biomimetic stiffening of cell-laden hydrogels via sequential thiol-ene and hydrazone click reactions. PMC. Available at: [Link].

-

Preparation and characterization of double crosslinked hydrogel films from carboxymethylchitosan and carboxymethylcellulose. ResearchGate. Available at: [Link].

-

Chapter 13: Application of Click Chemistry in Hydrogels. Royal Society of Chemistry. Available at: [Link].

-

Orthogonally Crosslinked Gelatin‐Norbornene Hydrogels for Biomedical Applications. ResearchGate. Available at: [Link].

-

Enzymatic crosslinking of dynamic thiol-norbornene click hydrogels. IU Indianapolis ScholarWorks. Available at: [Link].

-

Efficient characterization of double-cross-linked networks in hydrogels using data-inspired coarse-grained molecular dynamics model. The Journal of Chemical Physics. Available at: [Link].

-

Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. Available at: [Link].

-

Thiol−ene Click Hydrogels for Therapeutic Delivery. Kinam Park. Available at: [Link].

-

Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications. IU Indianapolis ScholarWorks. Available at: [Link].

-

Click-functionalized hydrogel design for mechanobiology investigations. PMC. Available at: [Link].

-

λ‐Orthogonal crosslinking for hydrogelation. ResearchGate. Available at: [Link].

-

Dual-Crosslinked Alginate-Based Hydrogels with Tunable Mechanical Properties for Cultured Meat. PMC. Available at: [Link].

-

Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules. Available at: [Link].

-

Response Surface Optimization of Curcumin Oil-Loaded Dual-Crosslinked PVOH/CMC/Gellan Gum Hydrogels with Controlled Release and Anti-Inflammatory Activity. MDPI. Available at: [Link].

-

Versatile click alginate hydrogels crosslinked via tetrazine–norbornene chemistry. ResearchGate. Available at: [Link].

-

Thiol-norbornene photo-click hydrogels for tissue engineering applications. PMC. Available at: [Link].

Sources

- 1. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norbornene-PEG-Propargyl | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Orthogonally Crosslinked Gelatin-Norbornene Hydrogels for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. rdw.rowan.edu [rdw.rowan.edu]

- 9. Preparation and characterization of double crosslinked hydrogel films from carboxymethylchitosan and carboxymethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual-Crosslinked Alginate-Based Hydrogels with Tunable Mechanical Properties for Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Response Surface Optimization of Curcumin Oil-Loaded Dual-Crosslinked PVOH/CMC/Gellan Gum Hydrogels with Controlled Release and Anti-Inflammatory Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in bio-orthogonal and dynamic crosslinking of biomimetic hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Reaction Conditions: A Detailed Guide to Buffers for Norbornene-Tetrazine Click Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) cycloaddition between a norbornene and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity in complex biological environments.[1][2] The success of this powerful ligation technique, however, is intrinsically linked to the reaction environment. The choice of buffer is a critical parameter that can significantly impact reaction efficiency, stability of the reactants, and the integrity of the biomolecules being conjugated. This comprehensive guide provides an in-depth analysis of recommended buffers, mechanistic considerations, and detailed protocols to empower researchers in harnessing the full potential of the norbornene-tetrazine click reaction.

The Heart of the Matter: Understanding the Norbornene-Tetrazine Reaction

The norbornene-tetrazine reaction is a type of [4+2] cycloaddition where the electron-poor tetrazine (diene) reacts with the strained, electron-rich norbornene (dienophile).[1][2] This reaction proceeds through a concerted mechanism, culminating in the formation of a stable dihydropyridazine product with the concomitant release of nitrogen gas.[2] A key advantage of this reaction is its bioorthogonality; it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, such as copper.[3]

Caption: The inverse electron demand Diels-Alder reaction between norbornene and tetrazine.

Buffer Selection: More Than Just pH

While the norbornene-tetrazine reaction is notably tolerant to a wide pH range, typically from 4 to 11, the choice of buffering agent and its components can have subtle yet significant effects on the reaction outcome. The ideal buffer system should not only maintain a stable pH but also ensure the solubility and stability of the reactants and the conjugated products, all while being non-reactive towards the norbornene and tetrazine moieties.

Key Buffer Considerations:

-

pH: A neutral to slightly basic pH range of 7.0 to 8.5 is generally recommended for most bioconjugation applications. This range ensures the stability of most proteins and other biomolecules. While the reaction itself is not highly pH-dependent, extreme pH values can lead to the degradation of the reactants or the target biomolecules.[4]

-

Buffer Species: The chemical nature of the buffering agent is crucial. Non-nucleophilic buffers are highly preferred to avoid unwanted side reactions with the electrophilic tetrazine ring.

-

Ionic Strength: The salt concentration of the buffer can influence reaction rates, although the effect is generally less pronounced than for other click chemistry reactions. The addition of salts like sodium chloride is common in many protocols to mimic physiological conditions.[5]

-

Additives and Co-solvents: For hydrophobic norbornene or tetrazine derivatives, the inclusion of organic co-solvents like dimethyl sulfoxide (DMSO) is often necessary to ensure their solubility in aqueous buffers.[5]

Recommended Buffer Systems: A Comparative Overview

Several buffer systems have been successfully employed for norbornene-tetrazine click reactions. The choice among them often depends on the specific application, the nature of the biomolecules involved, and the solubility of the click partners.

| Buffer System | Typical Concentration | Recommended pH Range | Advantages | Disadvantages |

| HEPES | 50-200 mM | 7.0 - 8.0 | Good buffering capacity at physiological pH.[6] Does not form complexes with most metal ions.[6] Maintains pH well upon freezing.[6][7] | Can be more expensive than other buffers. |

| Phosphate-Buffered Saline (PBS) | 1X (approx. 10 mM phosphate) | 7.2 - 7.6 | Widely available and inexpensive. Mimics physiological conditions. Tetrazines have shown good stability in PBS.[8] | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[6][7] pH can shift upon freezing.[6][7] |

| Tris-HCl | 20-100 mM | 7.0 - 8.5 | Good buffering capacity in the physiological range. Commonly used in protein applications. | Temperature-dependent pKa. Can be a primary amine nucleophile, though generally not reactive with tetrazines under typical conditions. |

| Bicarbonate/Carbonate Buffer | 50-100 mM | 9.2 - 10.2 | Useful for applications requiring a more basic pH. | Can interfere with certain biological assays. |

Table 1: Comparison of commonly used buffer systems for norbornene-tetrazine click reactions.

In-Depth Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for common applications of the norbornene-tetrazine click reaction, emphasizing the critical role of the buffer system.

Protocol 1: Labeling of a Norbornene-Modified Protein with a Tetrazine-Fluorophore

This protocol describes the labeling of a protein that has been functionalized with a norbornene moiety using a tetrazine-conjugated fluorescent dye.

Materials:

-

Norbornene-modified protein (e.g., 1 mg/mL in PBS)

-

Tetrazine-fluorophore (e.g., 10 mM stock in DMSO)

-

Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5

-

Quenching solution (optional): 100 mM 5-norbornene-2-ol in DMSO

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Buffer Exchange (if necessary): If the norbornene-modified protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a size-exclusion chromatography column or dialysis.

-

Reactant Preparation: In a microcentrifuge tube, add the norbornene-modified protein to the final desired concentration in the Reaction Buffer.

-

Initiation of the Click Reaction: Add the tetrazine-fluorophore stock solution to the protein solution. A 5- to 20-fold molar excess of the tetrazine-fluorophore over the protein is typically recommended. The final DMSO concentration should ideally be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Quenching (optional): To stop the reaction, a large excess of a quenching reagent like 5-norbornene-2-ol can be added to consume any unreacted tetrazine-fluorophore.

-

Purification: Remove the excess, unreacted tetrazine-fluorophore and quenching reagent by size-exclusion chromatography, eluting with PBS or another suitable storage buffer.

-

Characterization: Confirm the successful labeling of the protein using appropriate analytical techniques (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, SDS-PAGE, mass spectrometry).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Who is better than the biological buffer HEPES VS PBS - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 7. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Guide to Sequential Dual-Labeling of Biomolecules Using Norbornene and Propargyl/Alkyne Chemistries

For: Researchers, scientists, and drug development professionals engaged in advanced cellular imaging and analysis.

Abstract

This guide provides a comprehensive framework for the sequential dual-labeling of two distinct biomolecule populations within a single biological sample. By leveraging the principles of bioorthogonal chemistry, we detail a robust protocol that combines the rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with the highly specific strain-promoted alkyne-azide cycloaddition (SPAAC). This methodology enables the precise and differential tagging of biomolecules metabolically incorporating norbornene and alkyne (e.g., propargyl or cyclooctyne) functionalities, offering a powerful tool for studying complex biological processes, such as the interplay between protein synthesis and glycosylation.

Introduction: The Power of Orthogonal Chemistries

In the quest to unravel complex cellular dynamics, the ability to simultaneously track multiple molecular species is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, utilizing reactions that proceed with high efficiency and selectivity within living systems without interfering with native biochemical processes.[1][2] The combination of the IEDDA reaction and SPAAC represents a particularly potent pairing for dual-labeling studies due to their mutual orthogonality and distinct kinetic profiles.[3][4]

-

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction involves the rapid cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich, strained dienophile, such as a norbornene.[5] The reaction is exceptionally fast, often reaching completion within minutes at low micromolar concentrations, and is driven by the irreversible release of nitrogen gas.[6][7]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): As a cornerstone of copper-free click chemistry, SPAAC utilizes the inherent ring strain of a cyclooctyne to react specifically with an azide.[8] While robust and highly specific, SPAAC kinetics are generally slower than the IEDDA ligation.[5]

The significant difference in reaction kinetics is the cornerstone of a successful sequential labeling strategy. By carefully choosing the order of reagent addition, one can achieve precise, step-wise labeling of two different molecular targets.

The Principle of Sequential Dual-Labeling

The strategy hinges on first introducing two different bioorthogonal handles into cellular biomolecules via metabolic labeling. For instance, cells can be cultured in media containing an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz) to label glycoproteins, and simultaneously with a norbornene-bearing amino acid analogue to label newly synthesized proteins.[9][10][11]

Once the bioorthogonal handles are incorporated, the labeling proceeds in two sequential steps, separated by crucial washing stages to remove excess reagents. The key to preventing cross-reactivity lies in performing the slower reaction first.

Causality of the Experimental Order: Why SPAAC is Performed Before IEDDA

While both reactions are highly specific, some strained alkynes (like cyclooctynes) used for SPAAC can exhibit a degree of cross-reactivity with highly reactive tetrazines used for IEDDA.[4] Conversely, azides are completely unreactive towards tetrazines. Therefore, the logical and field-proven approach is:

-

First Labeling (SPAAC): Introduce the azide-reactive probe (e.g., a cyclooctyne-fluorophore). This reaction targets only the azide-labeled biomolecules. The tetrazine-reactive norbornene groups remain untouched.

-

Wash: Thoroughly remove any unreacted cyclooctyne probe. This step is critical to prevent it from reacting in the subsequent step.

-

Second Labeling (IEDDA): Introduce the tetrazine-fluorophore. This will rapidly and specifically react with the norbornene-labeled biomolecules.

This sequence ensures that each labeling reaction proceeds to completion with high fidelity and minimal off-target effects.

Experimental Protocols and Methodologies

This section provides a detailed protocol for sequentially labeling glycoproteins (via an azido-sugar) and newly synthesized proteins (via a norbornene-amino acid) in cultured mammalian cells.

Dual Metabolic Labeling of Cultured Cells

This first phase introduces the chemical handles into the target biomolecules.

-

Objective: To incorporate azides into the glycan structures of glycoproteins and norbornene groups into newly synthesized proteins.

-

Methodology:

-

Culture mammalian cells (e.g., HeLa or HEK293T) to approximately 70-80% confluency in their standard growth medium.

-

Prepare the dual-labeling medium by supplementing fresh, pre-warmed complete growth medium with:

-

Azido-Sugar Precursor: 25-50 µM of a peracetylated azido-sugar (e.g., Ac₄ManNAz for sialic acid labeling).[12]

-

Norbornene Precursor: 50-100 µM of a norbornene-containing amino acid (e.g., norbornene-lysine).

-

-

Remove the old medium from the cells, wash once with sterile Phosphate-Buffered Saline (PBS), and add the dual-labeling medium.

-

Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂). The optimal incubation time may need to be determined empirically based on the turnover rate of the target biomolecules.[13][14]

-

Figure 1: Dual metabolic incorporation of bioorthogonal handles. Azido-sugars and norbornene-amino acids are processed by cellular machinery and incorporated into distinct classes of biomolecules.

Sequential Labeling Workflow

The following workflow should be performed after the metabolic labeling incubation period.

Figure 2: Workflow for sequential SPAAC and IEDDA dual-labeling.

Protocol Steps:

Reagents & Buffers:

-

Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Labeling Medium: Serum-free cell culture medium or PBS with 1% Bovine Serum Albumin (BSA) to reduce non-specific binding.

-

SPAAC Reagent: Cyclooctyne-fluorophore (e.g., DBCO-AF488), 10-25 µM in Labeling Medium.

-

IEDDA Reagent: Tetrazine-fluorophore (e.g., Tz-SiR), 1-10 µM in Labeling Medium.

-

Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer (Optional, for intracellular targets): 0.1% Triton X-100 in PBS.

Procedure:

-

Preparation: After metabolic labeling, gently aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed PBS.

-

(Optional) Fix and Permeabilize: For labeling intracellular targets or to preserve cell morphology, fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. If needed, permeabilize with 0.1% Triton X-100 for 10 minutes, followed by two washes with PBS.

-

Step 1: SPAAC Labeling (Azide Detection)

-

Add the SPAAC reagent solution (e.g., 25 µM DBCO-AF488) to the cells.

-

Incubate for 60-120 minutes at 37°C or room temperature, protected from light. The optimal time can vary based on the specific cyclooctyne used.

-

-

Wash Step 1: Critical for Success

-

Aspirate the SPAAC reagent solution.

-

Wash the cells three times with PBS, with a 5-minute incubation during each wash, to ensure complete removal of the unreacted cyclooctyne probe.[15]

-

-

Step 2: IEDDA Labeling (Norbornene Detection)

-

Add the IEDDA reagent solution (e.g., 5 µM Tz-SiR) to the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light. The reaction is typically very fast.[6]

-

-

Wash Step 2: Final Wash

-

Aspirate the IEDDA reagent solution.

-

Wash the cells three times with PBS.

-

-

Imaging: The cells are now dual-labeled and ready for imaging. Mount with an appropriate imaging medium (e.g., PBS or a mounting medium with DAPI for nuclear counterstaining) and visualize using fluorescence microscopy with the appropriate filter sets for each fluorophore.

Key Experimental Parameters and Data

The success of this protocol relies on optimizing several key parameters. The following table provides a summary of recommended starting concentrations and incubation times.

| Parameter | SPAAC (Propargyl/Alkyne Labeling) | IEDDA (Norbornene Labeling) | Rationale & Notes |

| Metabolic Precursor Conc. | 25-50 µM (Azido-sugar) | 50-100 µM (Norbornene-AA) | Concentration should be optimized to maximize incorporation without inducing cytotoxicity. |

| Metabolic Incubation Time | 24-72 hours | 24-72 hours | Dependent on the turnover rate of the target biomolecule class (e.g., glycoproteins vs. proteins). |

| Click Reagent | Cyclooctyne-Fluorophore (e.g., DBCO, BCN) | Tetrazine-Fluorophore | Choice of reagent impacts kinetics. DBCO is generally faster than BCN for SPAAC.[4] |

| Click Reagent Conc. | 10-50 µM | 1-10 µM | IEDDA is extremely fast, allowing for lower concentrations and shorter incubation times.[4][16] |

| Click Reaction Time | 60-120 minutes | 5-30 minutes | The vast difference in kinetics is the basis for the sequential strategy. |

| Reaction Temperature | Room Temperature to 37°C | Room Temperature to 37°C | Reactions proceed efficiently at physiological temperatures. |

Visualization of Chemical Principles

Sources

- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US20170362266A1 - Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions - Google Patents [patents.google.com]

- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for Norbornene-PEG2-Propargyl

[1]

The Challenge: The "Hydrophobic Sandwich"

The core solubility challenge with Norbornene-PEG2-Propargyl arises from its molecular architecture.[1] While Polyethylene Glycol (PEG) is hydrophilic, the "PEG2" linker (containing only two ethylene glycol units) is structurally too short to effectively mask the hydrophobicity of the flanking groups:

-

Norbornene: A bicyclic hydrocarbon ring (highly hydrophobic).